molecular formula C7H7ClF4N2 B13111367 [3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride

[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride

Cat. No.: B13111367
M. Wt: 230.59 g/mol
InChI Key: HUHWFAGZYPALNO-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride: is an organic compound with the molecular formula C7H6F4N2. It is a derivative of hydrazine, featuring both fluoro and trifluoromethyl substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the reaction of 3-fluoro-4-(trifluoromethyl)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: [3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .

Biology: In biological research, this compound is used to study the effects of fluoro and trifluoromethyl groups on biological activity. It serves as a model compound for understanding how these substituents influence molecular interactions with biological targets .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of fluoro and trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties. Its unique chemical structure makes it suitable for developing new materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with molecular targets through its fluoro and trifluoromethyl groups. These groups can form strong hydrogen bonds and van der Waals interactions with target molecules, influencing their activity. The compound can also participate in redox reactions, altering the redox state of biological systems .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylhydrazine
  • 3-Fluoro-4-methylphenylhydrazine
  • 3-Fluoro-4-chlorophenylhydrazine

Comparison: Compared to these similar compounds, [3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is unique due to the presence of both fluoro and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it more versatile for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which can be advantageous in drug development and material science .

Properties

Molecular Formula

C7H7ClF4N2

Molecular Weight

230.59 g/mol

IUPAC Name

[3-fluoro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H6F4N2.ClH/c8-6-3-4(13-12)1-2-5(6)7(9,10)11;/h1-3,13H,12H2;1H

InChI Key

HUHWFAGZYPALNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)F)C(F)(F)F.Cl

Origin of Product

United States

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